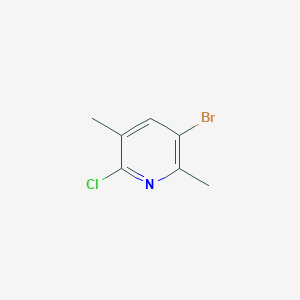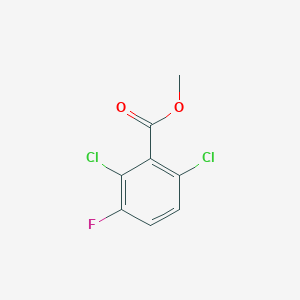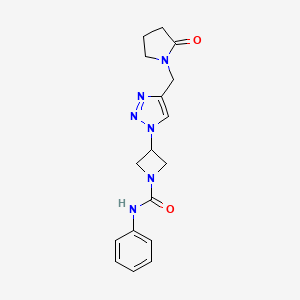![molecular formula C8H10N4S B2834284 N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 926212-55-7](/img/structure/B2834284.png)
N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound with a molecular formula of C8H10N4S.
Mechanism of Action
Target of Action
Similar compounds have shown promising anticancer and antitubercular activities, suggesting potential targets could be within these biological pathways.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular level, potentially disrupting the normal function of target cells .
Biochemical Pathways
Given its potential anticancer and antitubercular activities, it may affect pathways related to cell proliferation and bacterial growth.
Pharmacokinetics
The compound’s lipophilicity, which allows it to diffuse easily into cells, suggests good bioavailability .
Result of Action
Based on its potential anticancer and antitubercular activities, it may induce cell death or inhibit cell growth in target cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at room temperature . The presence of certain atoms, such as bromine, seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .
Biochemical Analysis
Biochemical Properties
N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine has been reported to interact with Cyt-bd, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . The compound inhibits Cyt-bd, affecting the ATP production of the bacteria .
Cellular Effects
The compound’s interaction with Cyt-bd leads to a decrease in ATP production in Mycobacterium tuberculosis, affecting the bacteria’s energy metabolism . This can have significant effects on the bacteria’s cellular processes, potentially inhibiting its growth and proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of Cyt-bd . This inhibition disrupts the ATP production process, leading to a decrease in the energy available for the bacteria’s cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound on Mycobacterium tuberculosis have been observed over time in laboratory settings . The compound has been shown to have a consistent inhibitory effect on Cyt-bd, leading to a sustained decrease in ATP production .
Metabolic Pathways
This compound is involved in the energy metabolism pathway of Mycobacterium tuberculosis through its interaction with Cyt-bd . By inhibiting Cyt-bd, the compound disrupts the normal flow of this metabolic pathway .
Subcellular Localization
The subcellular localization of this compound is also not currently known. As the compound interacts with Cyt-bd, an enzyme involved in energy metabolism, it is likely that it is found in regions of the cell where this metabolic process takes place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amine: Similar structure but lacks the 2-aminoethyl group.
Pyrrolo[2,3-d]pyrimidine derivatives: Share a similar pyrimidine core but differ in the fused ring system.
Uniqueness
N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the 2-aminoethyl group, which enhances its solubility and potential for forming hydrogen bonds. This structural feature can significantly influence its biological activity and pharmacokinetic properties, making it a valuable compound for drug development .
Properties
IUPAC Name |
N'-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c9-2-3-10-7-6-1-4-13-8(6)12-5-11-7/h1,4-5H,2-3,9H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOPDCTYPQCQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2834204.png)

![1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2834208.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethyloxane-4-carboxylic acid](/img/structure/B2834209.png)


![N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2834213.png)
![N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2834215.png)

![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2834219.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2834222.png)
![6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2834223.png)
